(S)-2,6-Diaminohexanamide dihydrochloride

Description

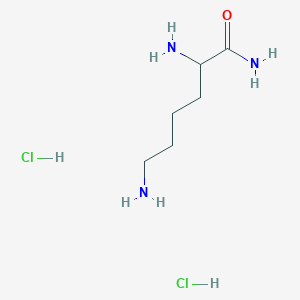

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-diaminohexanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYVJLPYZQDCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626540 | |

| Record name | Lysinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51127-08-3 | |

| Record name | Lysinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2,6 Diaminohexanamide Dihydrochloride and Its Stereoisomers

Established Synthetic Routes to 2,6-Diaminohexanamide (B15096178) Derivatives

Traditional synthetic routes to amino acid amides typically rely on a protection-activation-amination-deprotection sequence. For L-lysine, this involves the orthogonal protection of the α- and ε-amino groups to ensure regioselective amidation. google.comnih.gov A common strategy employs the Fmoc group for the α-amino position and a Boc group for the ε-amino side chain (Fmoc-Lys(Boc)-OH). peptide.com The carboxylic acid is then activated, often using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as N-hydroxysuccinimide (NHS). google.com Reaction of this activated ester with ammonia (B1221849), followed by the removal of all protecting groups under acidic conditions, yields the desired diaminohexanamide. The final step involves treatment with hydrochloric acid to afford the stable dihydrochloride (B599025) salt.

More recent advancements have focused on the direct amidation of unprotected amino acids to improve atom economy and reduce step counts. nih.gov For instance, Lewis acids such as tris(2,2,2-trifluoroethyl) borate (B1201080) have been shown to catalyze the direct and chemoselective amidation of unprotected amino acids. nih.gov However, in the case of lysine (B10760008), this direct approach can be complicated by a competing intramolecular cyclization reaction that forms α-aminocaprolactam. nih.gov Another innovative method involves the use of potassium acyltrifluoroborates (KATs) which can react with amines to form amides without the need for traditional coupling agents, offering a more streamlined process. rsc.org

Enantioselective Synthetic Strategies for (S)-2,6-Diaminohexanamide Dihydrochloride

Ensuring the correct stereochemistry at the α-carbon is paramount. Enantioselective strategies either start from the readily available chiral pool of L-lysine or construct the chiral center using asymmetric methods.

Asymmetric catalysis offers a powerful means to synthesize α-chiral primary amines and their derivatives. luxembourg-bio.com Organocatalysis, in particular, has emerged as a versatile tool for establishing stereocenters. rsc.orgnih.gov Strategies such as asymmetric Mannich, Strecker, and Michael reactions, often catalyzed by chiral proline derivatives or chiral phosphoric acids, can be used to construct precursors to non-canonical amino acids. nih.govclockss.org For example, a chiral catalyst could guide the enantioselective addition of a nucleophile to an imine, setting the stage for a chiral lysine analog that can be subsequently converted to the amide. Metal-based catalysts are also employed, with chiral complexes of rhodium, nickel, or manganese capable of performing asymmetric hydrogenations or other transformations to create chiral amine functionalities with high enantioselectivity. acs.orgacs.orgyoutube.com These catalytic methods typically focus on creating the core amino acid structure, which is then elaborated to the final amide product.

An alternative to direct enantioselective catalysis is the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org This strategy involves temporarily attaching a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective reaction. A classic example applicable to amino acid synthesis is the Schöllkopf bis-lactim ether method. wikipedia.orgwikipedia.org In this approach, a cyclic dipeptide made from glycine (B1666218) and a chiral auxiliary like (R)-valine is alkylated. The bulky isopropyl group of the valine shields one face of the glycine-derived carbanion, directing the alkylating agent to the opposite face with high diastereoselectivity. wikipedia.org Hydrolysis then cleaves the dipeptide, releasing the new, enantiomerically enriched amino acid and recovering the chiral auxiliary. wikipedia.org

Another powerful method uses chiral oxazinones, such as Williams' or Ellman's auxiliaries. researchgate.netosi.lv For instance, a chiral morpholinone can be successively alkylated in a diastereoselective manner to introduce the side chain of a lysine derivative. researchgate.net The chiral auxiliary is then cleaved to yield the α-substituted amino acid with excellent stereocontrol. researchgate.net These methods are highly effective for laboratory-scale synthesis of exotic or specially modified amino acids. wikipedia.org

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. Chemoenzymatic strategies can be employed to produce (S)-2,6-Diaminohexanamide. nih.gov Enzymes such as proteases, which naturally form amide (peptide) bonds, can be used. Papain, for example, has been used as a catalyst in the polymerization of L-lysine derivatives, demonstrating its ability to recognize and activate the L-lysine monomer. nih.gov Other enzymes, such as lysine deacylases (e.g., HDACs) or acyltransferases, show high specificity for lysine and its modified forms, which can be exploited for synthetic purposes. nih.govacs.org Furthermore, enzymes like lysine cyclodeaminase have been identified that act on lysine derivatives with high stereospecificity. acs.org These biocatalytic approaches can be applied to either resolve a racemic mixture of a lysine precursor or to directly catalyze the stereospecific formation of the amide bond.

Table 1: Comparison of Enantioselective Synthetic Strategies

| Strategy | Principle | Typical Reagents/Catalysts | Key Advantages | Considerations |

|---|---|---|---|---|

| Chiral Catalyst-Mediated | A small amount of a chiral catalyst creates a chiral environment, inducing enantioselectivity in the reaction. | Chiral organocatalysts (e.g., proline derivatives, phosphoric acids), Chiral metal complexes (Rh, Ni, Mn). nih.govacs.org | High atom economy; only a catalytic amount of the chiral source is needed. | Catalyst development can be complex; may require synthesis of the target amino acid from simpler precursors. |

| Diastereoselective Synthesis | A stoichiometric chiral auxiliary is attached to the substrate to direct a stereoselective bond formation. | Schöllkopf bis-lactim ethers, Evans oxazolidinones, Ellman sulfinamides. wikipedia.orgresearchgate.netosi.lv | High diastereoselectivity and predictability; well-established methods. | Requires additional steps for attachment and removal of the auxiliary; poor atom economy. wikipedia.org |

| Chemoenzymatic Pathways | An enzyme is used to catalyze a key stereoselective transformation. | Proteases (e.g., Papain), Deacylases (e.g., HDACs), Transaminases. nih.govnih.gov | Exceptional stereoselectivity (often >99% ee); mild, aqueous reaction conditions. | Enzyme stability and substrate scope can be limiting; requires specific enzyme for the desired reaction. |

Industrial and Laboratory Scale-Up Considerations in Synthesis

The large-scale production of this compound is predicated on the availability of its precursor, L-lysine. Industrially, L-lysine is produced almost exclusively through fermentation processes using high-yielding microbial strains, primarily Corynebacterium glutamicum. oup.comdspmuranchi.ac.inyoutube.com This biotechnological approach provides a cost-effective and enantiomerically pure starting material in vast quantities, with the global market producing millions of tons annually. oup.com

Scaling up the subsequent chemical conversion of L-lysine to its amide presents different challenges. For laboratory synthesis, solid-phase peptide synthesis (SPPS) techniques using resins are common, but can be expensive for large quantities. luxembourg-bio.com For industrial-scale synthesis, solution-phase chemistry is often preferred. Key considerations include process efficiency, cost of reagents (especially coupling agents and catalysts), and purification methods. nih.gov Direct amidation methods are attractive for scale-up as they reduce the number of steps, but issues like managing side reactions (e.g., lactam formation) and handling heterogeneous mixtures must be addressed. nih.gov The synthesis of activated intermediates, such as amino acid N-carboxyanhydrides (NCAs), is another scalable strategy, though it may require handling hazardous reagents like phosgene (B1210022) or its equivalents. researchgate.net Ultimately, the choice of a scalable route involves balancing the cost of raw materials, process safety, efficiency, and the ease of purification to achieve the final product with high purity and yield. google.com

Biochemical Investigations and Enzymatic Substrate Analysis of S 2,6 Diaminohexanamide Dihydrochloride

Role as an Enzymatic Substrate in Biological Systems

The chemical structure of (S)-2,6-Diaminohexanamide, featuring a primary amide at the C-1 carboxyl position and a free amino group at C-6, suggests that it can serve as a substrate for several classes of enzymes, primarily hydrolases and transferases.

Characterization of Enzyme-Substrate Interactions and Kinetics

The interaction between an enzyme and its substrate is governed by the three-dimensional structure of the enzyme's active site, which dictates substrate specificity and catalytic efficiency. For (S)-2,6-Diaminohexanamide, the key features for recognition would be the L-stereochemistry of the alpha-carbon, the presence of the C-6 amino group, and the terminal amide. Enzymes such as amidases (acylamide amidohydrolases, EC 3.5.1.4) are prime candidates for its hydrolysis. wikipedia.org

Interactive Table: Representative Kinetic Parameters for the Hydrolysis of L-Lysine Analogues by Bovine Trypsin

Note: This data is for N-acetyl-(glycyl)n-L-lysine methyl esters, which are structurally related to (S)-2,6-Diaminohexanamide, and serves to illustrate the range of kinetic values that might be expected. The actual values for (S)-2,6-Diaminohexanamide would need to be determined experimentally.

| Substrate | Enzyme Form | Kₘ (mM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) |

| N-acetyl-L-lysine methyl ester | α-Trypsin | 10.5 | 0.14 | 13.3 |

| N-acetyl-L-lysine methyl ester | β-Trypsin | 9.8 | 0.35 | 35.7 |

| N-acetyl-glycyl-L-lysine methyl ester | α-Trypsin | 5.2 | 1.8 | 346 |

| N-acetyl-glycyl-L-lysine methyl ester | β-Trypsin | 4.8 | 4.5 | 938 |

| N-acetyl-diglycyl-L-lysine methyl ester | α-Trypsin | 4.5 | 1.9 | 422 |

| N-acetyl-diglycyl-L-lysine methyl ester | β-Trypsin | 4.2 | 4.8 | 1143 |

Identification of Specific Enzymes Utilizing Diaminohexanamide Scaffolds

Several enzyme families are known to recognize and process substrates with diaminoalkane or amino acid amide structures.

Amidases (EC 3.5.1.4): This broad class of enzymes catalyzes the hydrolysis of amides to produce a carboxylate and ammonia (B1221849). wikipedia.org Amidases with specificity for L-amino acid amides, often referred to as L-aminopeptidases, are likely candidates for the hydrolysis of (S)-2,6-Diaminohexanamide to L-lysine. researchgate.net Enzymes from the amidase signature (AS) family are widespread and exhibit a conserved structural fold, though their substrate specificities can vary significantly. wikipedia.org

Transaminases (Aminotransferases, EC 2.6.1.x): These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. L-lysine-α-ketoglutarate 6-transaminase (EC 2.6.1.36) is a key enzyme in lysine (B10760008) metabolism that transfers the ε-amino group (C-6) of L-lysine to α-ketoglutarate. wikipedia.org While this enzyme typically acts on L-lysine, its potential activity on (S)-2,6-Diaminohexanamide, particularly if the C-1 amide is first hydrolyzed, is a possibility. Studies on transaminases from various microorganisms have shown that some possess a broad substrate scope, accepting various diamines. mdpi.com

Lysyl-tRNA Synthetases (EC 6.1.1.6) and related enzymes: While their primary role is to attach lysine to its cognate tRNA, these enzymes possess a highly specific binding pocket for L-lysine. Analogues of L-lysine, including lysinamide, have been shown to be recognized and can act as inhibitors. researchgate.net This demonstrates the potential for enzymes with lysine-binding domains to interact with (S)-2,6-Diaminohexanamide.

Mechanistic Elucidation of Biocatalytic Transformations

The biocatalytic transformation of (S)-2,6-Diaminohexanamide would likely proceed via hydrolysis of the C-1 amide bond. The mechanism of amide hydrolysis by amidases, particularly those in the nitrilase superfamily, often involves a catalytic triad (B1167595) of cysteine, glutamate, and lysine residues. nih.gov The reaction proceeds through a ping-pong mechanism involving the formation of a thioester intermediate at the active site cysteine, release of ammonia, followed by the hydrolysis of the thioester to release the carboxylic acid product (L-lysine in this case) and regenerate the free enzyme. nih.gov

Alternatively, if a transaminase were to act on the ε-amino group, the mechanism would involve the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. The reaction consists of two half-reactions where the amino group from the substrate is first transferred to PLP to form pyridoxamine-5'-phosphate (PMP) and the corresponding aldehyde. The amino group from PMP is then transferred to an α-keto acid acceptor, regenerating the PLP-enzyme complex. mdpi.com

Involvement in Metabolic Pathways and Cycles

As a derivative of L-lysine, (S)-2,6-Diaminohexanamide, upon enzymatic hydrolysis to L-lysine, would enter the well-established metabolic pathways for this essential amino acid.

Tracing Metabolic Fates and Intermediate Formation

The metabolic fate of L-lysine varies between organisms. In most bacteria and higher plants, lysine is synthesized via the diaminopimelate (DAP) pathway. eolss.netcabidigitallibrary.orgnih.gov In contrast, fungi and some other organisms utilize the α-aminoadipate (AAA) pathway. cabidigitallibrary.org

The catabolism of L-lysine in bacteria can proceed through several routes. For instance, in Escherichia coli, lysine can be decarboxylated to cadaverine, which can then be further metabolized. researchgate.net A more recently discovered pathway in E. coli involves the catabolism of lysine to succinate (B1194679) via glutarate and L-2-hydroxyglutarate as intermediates. researchgate.net

In mammals, lysine degradation primarily occurs in the mitochondria via the saccharopine pathway. nih.gov The initial steps are catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase, which converts lysine and α-ketoglutarate to saccharopine and then to α-aminoadipate-δ-semialdehyde. nih.gov

Therefore, if (S)-2,6-Diaminohexanamide is introduced into a biological system and hydrolyzed to L-lysine, its metabolic fate would likely follow these established catabolic routes, leading to intermediates such as cadaverine, succinate, or α-aminoadipate, depending on the organism and the active pathways.

Reconstruction and Engineering of Related Biosynthetic Routes

The growing demand for bio-based chemicals has spurred significant interest in the metabolic engineering of microorganisms to produce valuable compounds, including diamines. nih.gov (S)-2,6-Diaminohexanamide itself is closely related to 1,6-hexanediamine (B7767898) (also known as hexamethylenediamine), a key monomer for the production of nylon-6,6.

Metabolic engineering strategies have been successfully employed, primarily in Escherichia coli and Corynebacterium glutamicum, to produce various diamines. nih.gov For the production of C6 diamines, engineered pathways often start from central metabolites and proceed through intermediates of the lysine biosynthetic pathway or related pathways.

Interactive Table: Examples of Engineered Biosynthetic Pathways for Diamine Production

| Target Molecule | Host Organism | Key Engineering Strategies | Precursor | Titer Achieved | Reference |

| 1,6-Hexamethylenediamine | Escherichia coli | Integration of adipic acid synthesis module and conversion modules; co-culture fermentation. | Glucose | 16.62 mg/L | nih.gov |

| 1,5-Diaminopentane (Cadaverine) | Corynebacterium glutamicum | Overexpression of lysine decarboxylase; optimization of lysine supply. | Glucose | 103.8 g/L | nih.gov |

| 1,4-Diaminobutane (Putrescine) | Escherichia coli | Overexpression of ornithine decarboxylase; enhancement of ornithine biosynthesis. | Glucose | 24.2 g/L | researchgate.net |

| 1,3-Diaminopropane | Escherichia coli | Introduction of a heterologous C4 pathway; knockout of competing pathways. | Glucose | 13 g/L | nih.gov |

The reconstruction of a biosynthetic route for (S)-2,6-Diaminohexanamide could be envisioned through several approaches:

Modification of the L-lysine biosynthetic pathway: Engineering the terminal enzyme, DAP decarboxylase (lysA), or introducing a novel amidating enzyme could potentially lead to the direct formation of the amide from a late-stage intermediate.

Whole-cell biocatalysis: An engineered microorganism overexpressing a suitable L-amino acid amidase could be used to convert externally supplied L-lysine into (S)-2,6-Diaminohexanamide.

De novo biosynthesis from simple carbon sources: A more complex approach would involve constructing a multi-enzyme pathway in a host like E. coli that channels carbon flux from central metabolism towards L-lysine, followed by a final amidation step. This would require extensive optimization of enzyme expression levels and metabolic fluxes to achieve high yields. nih.gov

These strategies highlight the potential to leverage the tools of synthetic biology and metabolic engineering to produce (S)-2,6-Diaminohexanamide and related diamino compounds from renewable resources.

Intersections with Lysine and Amino Acid Metabolism

(S)-2,6-Diaminohexanamide dihydrochloride (B599025), as a structural analog of the essential amino acid L-lysine, is of significant interest in the study of amino acid metabolism. While direct biochemical and enzymatic studies on (S)-2,6-diaminohexanamide dihydrochloride are not extensively documented in publicly available research, its structural similarity to L-lysine allows for informed hypotheses regarding its potential interactions with the key enzymatic pathways of lysine metabolism. The primary distinction lies in the substitution of the carboxyl group of lysine with a carboxamide group in the analog. This modification has significant implications for its recognition and processing by enzymes that typically act on lysine.

The metabolic fate of L-lysine in humans primarily follows the saccharopine pathway, which is initiated in the mitochondria. This pathway is crucial for maintaining lysine homeostasis and involves a series of enzymatic reactions. The potential for this compound to intersect with this pathway would likely depend on its ability to be recognized by the enzymes that catalyze these reactions or its potential biotransformation back to L-lysine.

One possibility is the enzymatic hydrolysis of the amide bond of (S)-2,6-diaminohexanamide to yield L-lysine. Should this conversion occur, the resulting L-lysine would then enter its established metabolic cascade. The enzymes responsible for such a biotransformation in vivo are not yet identified.

Alternatively, (S)-2,6-Diaminohexanamide could act as a competitive inhibitor or a substrate for the enzymes in the lysine degradation pathway. Research on other amide-derived lysine analogues has shown that they can serve as substrates and inhibitors for histone lysine methyltransferases and acetyltransferases ru.nl. This suggests that enzymes acting on lysine may also recognize its amide derivatives.

The principal enzymes in the saccharopine pathway of L-lysine degradation are detailed below. The interaction of (S)-2,6-Diaminohexanamide with these enzymes remains a subject for future investigation.

Key Enzymes in the Saccharopine Pathway of L-Lysine Degradation

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location |

| Lysine-α-ketoglutarate reductase (LKR) | EC 1.5.1.8 | L-Lysine, α-Ketoglutarate, NADPH | Saccharopine, NADP+ | Mitochondria |

| Saccharopine dehydrogenase (SDH) | EC 1.5.1.8 | Saccharopine, NAD+ | L-Glutamate, α-Aminoadipate-δ-semialdehyde, NADH | Mitochondria |

| α-Aminoadipate semialdehyde synthase (AASS) | EC 1.5.1.8 | L-Lysine, α-Ketoglutarate, NAD(P)H | α-Aminoadipate-δ-semialdehyde, NAD(P)+ | Mitochondria |

| Aminoadipate-semialdehyde dehydrogenase | EC 1.2.1.31 | α-Aminoadipate-δ-semialdehyde, NAD+, H₂O | α-Aminoadipate, NADH | Mitochondria |

This table presents the established enzymatic reactions for L-lysine metabolism. The activity of these enzymes with this compound as a substrate or inhibitor has not been experimentally determined.

Another significant pathway for lysine metabolism in certain organisms, particularly bacteria, is initiated by lysine decarboxylase. This enzyme converts lysine to cadaverine, a precursor for polyamine synthesis.

Lysine Decarboxylase Reaction

| Enzyme | EC Number | Substrate | Product | Organism Type |

| Lysine Decarboxylase | EC 4.1.1.18 | L-Lysine | Cadaverine | Bacteria |

The acidic conditions that favor lysine decarboxylase activity are a key feature of its function nih.gov. Whether (S)-2,6-Diaminohexanamide can act as a substrate for lysine decarboxylase is unknown. The presence of the amide group in place of the carboxylic acid could fundamentally alter its binding to the enzyme's active site.

Furthermore, lysyl-tRNA synthetase (LysRS), the enzyme responsible for charging tRNA with lysine for protein synthesis, is a potential point of interaction. This enzyme forms a lysyl-adenylate intermediate as part of its catalytic cycle. It is conceivable that (S)-2,6-diaminohexanamide could compete with lysine for binding to LysRS, potentially inhibiting protein synthesis.

Molecular Interaction Analysis of S 2,6 Diaminohexanamide Dihydrochloride

Investigations into Non-Covalent Interactions

Non-covalent interactions are fundamental to the structure and function of molecules in biological systems. mhmedical.com For (S)-2,6-Diaminohexanamide dihydrochloride (B599025), these interactions are dictated by its functional groups: the α-amino group, the ε-amino group, and the primary amide, all of which can be protonated.

The presence of multiple hydrogen bond donors (the nitrogen atoms of the amino and amide groups) and acceptors (the oxygen atom of the amide group and the chloride counter-ions) allows (S)-2,6-Diaminohexanamide dihydrochloride to form extensive hydrogen bonding networks. In the solid state, this compound exists as crystals or crystalline powder, indicating a well-ordered, three-dimensional lattice stabilized by these interactions. thermofisher.combiosynth.com The primary and secondary amino groups, being protonated in the dihydrochloride salt, are potent hydrogen bond donors. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are critical in determining the crystal packing and solubility of the compound. chemimpex.combiosynth.com

Electrostatic interactions are particularly significant for this molecule due to the presence of two positively charged amino groups under physiological pH, and the two chloride anions in its salt form. nih.gov These charges enable strong attractive forces with negatively charged species or polar molecules. The combination of electrostatic forces and hydrogen bonding governs the interaction of lysine (B10760008) and its derivatives with various biological molecules. mhmedical.comnih.gov

Ligand-Target Recognition and Specificity in Biological Systems

The ability of this compound to interact with biological targets is a direct consequence of its structural features. As a derivative of L-lysine, it can be recognized by proteins and enzymes that have binding sites for lysine or similar amino acids.

The interaction of lysine-containing peptides with nucleic acids has also been studied, revealing that the positively charged amino side chain can engage in electrostatic interactions with the phosphate (B84403) backbone of DNA, while also forming hydrogen bonds within the DNA grooves. nih.gov This suggests that this compound could potentially interact with nucleic acids in a similar manner.

A study on MHC class I ligands highlighted that peptides with a C-terminal lysine residue are presented by certain HLA allotypes, indicating specific recognition of the lysine side chain. nih.gov This underscores the importance of the chemical properties of lysine in determining biological specificity.

Conformational Dynamics and Energetics of Molecular Assemblies

The conformational flexibility of this compound is another key aspect of its molecular interactions. The rotatable bonds in its hexyl side chain allow the molecule to adopt various conformations. This flexibility can be crucial for fitting into binding sites of different shapes and sizes.

Molecular dynamics simulations of the L-lysine, L-arginine, L-ornithine binding protein have revealed that the protein can adopt slightly different closed conformations to accommodate each specific ligand. nih.gov This is achieved through a network of hydrogen bonds and cation-π interactions with aromatic residues like tyrosine and phenylalanine, which stabilize the closed, ligand-bound state. nih.gov This principle of induced fit, where both the ligand and the protein can undergo conformational changes upon binding, is likely to apply to the interactions of this compound as well.

The energetics of these molecular assemblies are determined by the sum of all covalent and non-covalent interactions. The formation of multiple hydrogen bonds and strong electrostatic interactions upon binding to a target molecule would result in a favorable change in enthalpy, driving the binding process. The conformational entropy of the ligand is reduced upon binding, but this is often compensated for by the favorable enthalpic contributions and the release of water molecules from the binding site.

Below is a table summarizing some of the computed properties of the parent molecule, L-Lysinamide.

| Property | Value |

| Molecular Formula | C6H15N3O |

| Molecular Weight | 145.20 g/mol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 81.1 Ų |

| Data sourced from PubChem CID 439605 nih.gov |

Applications of S 2,6 Diaminohexanamide Dihydrochloride in Peptide Synthesis Research

Utility as a Building Block in Complex Peptide Constructs

(S)-2,6-Diaminohexanamide, as a derivative of the natural amino acid L-lysine, possesses two primary amine groups—the alpha-amino group and the epsilon-amino group—and a C-terminal amide. This trifunctional nature theoretically allows it to serve as a versatile building block for creating complex peptide architectures. It could be used to introduce a branch point in a peptide chain, to attach other molecules such as labels or cytotoxic drugs, or to form cyclic peptides. However, specific examples of complex peptide constructs synthesized using (S)-2,6-Diaminohexanamide dihydrochloride (B599025) as a key building block are not described in the reviewed scientific literature. Research on similar diamino acids suggests that they can be incorporated into peptides to create branched structures or to serve as scaffolds for presenting multiple peptide loops. researchgate.netrsc.orgreprocell.com

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The integration of any novel building block into Solid-Phase Peptide Synthesis (SPPS) requires careful optimization of reaction conditions to ensure efficient and high-fidelity peptide assembly. For a compound like (S)-2,6-Diaminohexanamide, this would involve strategies to selectively protect and deprotect its two amine functionalities and to achieve efficient coupling to the growing peptide chain.

The successful incorporation of a diamino compound such as (S)-2,6-Diaminohexanamide into an SPPS protocol would necessitate the use of orthogonal protecting groups for the α- and ε-amino groups to direct the site of peptide bond formation. For instance, an Fmoc group could be used for the α-amino group, which is cleaved under basic conditions (e.g., with piperidine), while a Boc group could protect the ε-amino group, which is stable to base but removed under acidic conditions.

The coupling of such a building block would likely be optimized using various activating reagents to maximize yield and minimize side reactions. Common coupling reagents in Fmoc-based SPPS include carbodiimides like DIC in the presence of an additive such as Oxyma, or phosphonium (B103445) salts like PyBOP. The efficiency of these reactions would be monitored using standard tests like the Kaiser test for free primary amines. While these are standard SPPS procedures, specific optimization data for (S)-2,6-Diaminohexanamide dihydrochloride is not available.

The attachment of (S)-2,6-Diaminohexanamide to a solid support could be achieved through its C-terminal amide, although this is less common than C-terminal carboxylate anchoring. More likely, it would be incorporated into a peptide chain that is already attached to a resin. Alternatively, specialized linkers could be developed to attach the molecule to the resin via one of its amino groups, leaving the other functionalities free for peptide elongation. For example, a linker could be designed to react specifically with the ε-amino group, allowing peptide synthesis to proceed from the α-amino group. There is no evidence in the searched literature of linkers or resins specifically developed for (S)-2,6-Diaminohexanamide.

Synthesis of Alpha-Amino Adipic Acid Peptides and Analogues

(S)-2,6-Diaminohexanamide is structurally related to α-aminoadipic acid, a six-carbon dicarboxylic amino acid. It is conceivable that the ε-amino group of a protected (S)-2,6-Diaminohexanamide derivative could be chemically converted to a carboxylic acid, thus transforming it into a residue of α-aminoadipic acid within a peptide sequence. This would provide a synthetic route to peptides containing this non-proteinogenic amino acid. However, no published methods or research articles were found that describe this specific transformation or the use of this compound as a precursor for the synthesis of α-amino adipic acid peptides.

Precursor for Peptidomimetic Design and Scaffold Development

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The diamino functionality of (S)-2,6-Diaminohexanamide makes it a potential starting point for the development of peptidomimetic scaffolds. nih.govresearchgate.net By using the two amino groups as points for chemical elaboration, a variety of structures could be built upon this core. For example, the diaminohexanamide backbone could be used to constrain appended pharmacophoric groups in a specific spatial orientation to mimic the key residues of a bioactive peptide. While the use of diamine-containing scaffolds is a known strategy in medicinal chemistry, there are no specific examples in the literature of this compound being used for this purpose.

Advanced Analytical Methodologies for Research Characterization of S 2,6 Diaminohexanamide Dihydrochloride

High-Resolution Chromatographic Techniques for Purity and Enantiomeric Excess Analysis

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like (S)-2,6-Diaminohexanamide dihydrochloride (B599025). Its high resolution and sensitivity make it ideal for assessing both chemical and chiral purity.

Chiral Stationary Phase Chromatography

The separation of enantiomers is a critical aspect of characterizing chiral compounds. Chiral Stationary Phase (CSP) chromatography is the most effective method for determining the enantiomeric excess (ee) of (S)-2,6-Diaminohexanamide dihydrochloride. nih.govresearcher.life Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent resolving power for a variety of chiral compounds, including amines and amino acid derivatives. yakhak.orgmdpi.comnih.govspringernature.com

For the analysis of this compound, a column such as a Chiralpak® IA or Chiralcel® OD-H, which are based on amylose and cellulose phenylcarbamates respectively, would be suitable. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The use of acidic additives in the mobile phase, such as ethanesulfonic acid, can significantly improve the chiral separation of basic compounds like diaminoamides by forming ion pairs and enhancing interactions with the CSP. nih.gov

Table 1: Representative Chiral HPLC Method for Enantiomeric Excess Analysis of (S)-2,6-Diaminohexanamide

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time (S)-enantiomer | ~ 8.5 min |

| Expected Retention Time (R)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

This table presents a hypothetical but scientifically plausible set of conditions based on established methods for similar compounds.

Derivatization for Enhanced Chromatographic Separation

Derivatization can be employed to improve the chromatographic properties and detectability of this compound. By reacting the primary amino groups with a suitable reagent, the polarity of the molecule can be altered, leading to better peak shapes and enhanced resolution on both chiral and achiral columns. sigmaaldrich.com Furthermore, introducing a chromophoric or fluorophoric tag can significantly increase detection sensitivity. yakhak.orgnih.gov

Common derivatizing agents for amines and amino acids include:

4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. yakhak.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that forms stable, fluorescent derivatives with primary and secondary amines, widely used in amino acid analysis. nih.gov

Ethyl Chloroformate (ECF): ECF is effective for derivatizing polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis by making them more volatile. core.ac.uknih.govnih.gov

The choice of derivatization reagent depends on the analytical goal, whether it is to improve separation, enhance detection, or enable analysis by a different chromatographic technique like GC. researchgate.net

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex mixtures.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, electrospray ionization (ESI) in positive mode would generate a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would lead to characteristic fragmentation patterns. youtube.com

The fragmentation of amides often involves cleavage of the N-CO bond, which is a common pathway observed in both electron ionization (EI) and ESI-MS. rsc.orgyoutube.com For protonated (S)-2,6-Diaminohexanamide, the primary fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃) from the protonated amine groups and cleavage of the amide bond. nih.gov The study of these fragmentation pathways provides unambiguous confirmation of the compound's structure. nih.govnih.gov

Table 2: Predicted ESI-MS/MS Fragmentation of Protonated (S)-2,6-Diaminohexanamide ([M+H]⁺ = m/z 146.129)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 146.129 | 129.103 | [M+H - NH₃]⁺ |

| 146.129 | 111.092 | [M+H - NH₃ - H₂O]⁺ |

| 146.129 | 84.081 | [M+H - CONH₂ - NH₃]⁺ (Cyclized iminium ion) |

| 146.129 | 70.065 | [C₄H₈N]⁺ |

| 146.129 | 44.050 | [CH₆N₂]⁺ |

This table presents predicted fragmentation patterns based on the general fragmentation behavior of amino amides and diamines.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its potential metabolites. nih.gov This capability is crucial for metabolite profiling studies, where the goal is to identify biotransformation products of this compound in biological matrices. nih.govresearchgate.net

Metabolite profiling using LC-HRMS allows for the detection of expected and unexpected metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, methylation, acetylation). acs.orgnih.govacs.org The high mass accuracy helps to distinguish metabolites from endogenous matrix components. nih.gov For instance, a study on lysine (B10760008) degradation metabolites utilized LC-MS/MS to simultaneously detect and quantify several related compounds in plasma. nih.govresearchgate.net A similar approach could be applied to track the metabolic fate of this compound.

Derivatization Strategies for Spectroscopic and Enhanced Detection Methods

In addition to improving chromatographic separation, derivatization is a key strategy for enhancing detection in various analytical techniques. For spectroscopic methods, derivatization can be used to introduce a chromophore or fluorophore, making the analyte detectable by UV-Vis or fluorescence detectors with high sensitivity. nih.govrsc.org

For instance, reacting this compound with a fluorescent tag like Dansyl chloride or a fluorogenic reagent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) would allow for its quantification at very low concentrations using fluorescence detection. sigmaaldrich.com This is particularly useful when analyzing trace levels of the compound in complex biological or environmental samples. nih.govresearchgate.net

Furthermore, derivatization can be tailored to specific detection methods. For example, in gas chromatography, silylation or acylation can render the polar this compound volatile and thermally stable for analysis. nih.gov

Table 3: Common Derivatization Reagents for Enhanced Detection

| Reagent | Functional Group Targeted | Detection Method |

| Dansyl Chloride | Primary & Secondary Amines | Fluorescence |

| NBD-F | Primary & Secondary Amines | Fluorescence |

| FMOC-Cl | Primary & Secondary Amines | Fluorescence |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |

| Ethyl Chloroformate (ECF) | Amines, Carboxylic Acids | GC-MS |

| MTBSTFA | Amines, Hydroxyls | GC-MS |

Design and Application of Derivatization Reagents

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For (S)-2,6-diaminohexanamide, which is a diamine, derivatization is primarily aimed at introducing a chromophoric or fluorophoric tag to the primary amino groups, thereby enhancing its detectability by UV-Visible or fluorescence detectors in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov The choice of derivatization reagent is critical and depends on the analytical method and the desired sensitivity. greyhoundchrom.com

A variety of reagents are available for the derivatization of primary amines. nih.gov The reaction with (S)-2,6-diaminohexanamide would involve the two primary amino groups at the C2 and C6 positions. The derivatization process can be performed either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). researchgate.net

Common Derivatization Reagents for Primary Amines:

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. libretexts.org This is a widely used pre-column derivatizing agent for amino acids and primary amines. nih.govlibretexts.org The reaction is fast and can be automated. nih.gov However, the OPA derivatives can sometimes be unstable. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to produce stable and highly fluorescent derivatives. libretexts.org FMOC-Cl has been extensively used for the analysis of amino acids. libretexts.org

Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with primary and secondary amines, phenols, and imidazoles to yield fluorescent derivatives. nih.gov While effective, it is a non-specific reagent. nih.gov The derivatives are generally stable. nih.gov

1-Fluoro-2,4-dinitrobenzene (FDNB) / Sanger's Reagent: This reagent reacts with the primary amino groups of (S)-2,6-diaminohexanamide to form dinitrophenyl (DNP) derivatives. researchgate.net These derivatives are UV-active and can be detected by UV-Visible spectrophotometry. researchgate.net

The selection of the derivatization reagent directly impacts the sensitivity and specificity of the analytical method. The following table summarizes key characteristics of commonly used derivatization reagents applicable to the analysis of (S)-2,6-diaminohexanamide.

| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages | Considerations |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, high sensitivity. nih.gov | Derivative stability can be an issue. nih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives, high sensitivity. researchgate.netlibretexts.org | Can react with other nucleophiles. |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines, Phenols | Fluorescence | Stable derivatives. nih.gov | Non-specific, can react with other functional groups. nih.gov |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary Amines | UV-Visible | Forms stable UV-active derivatives. researchgate.net | Less sensitive than fluorescence methods. |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays provide alternative or complementary methods for the quantification of this compound, often in a high-throughput format. These assays are typically based on a chemical reaction that produces a colored or fluorescent product, where the intensity of the color or fluorescence is proportional to the concentration of the analyte.

Spectrophotometric Assays:

The development of a spectrophotometric assay for (S)-2,6-diaminohexanamide would likely involve a derivatization reaction that yields a chromophoric product. For instance, reaction with a reagent like 1-Fluoro-2,4-dinitrobenzene (FDNB) would produce a DNP-derivative with a characteristic absorbance in the UV-visible region. researchgate.net Another approach could involve the use of reagents that form colored complexes with amines.

A key aspect of spectrophotometric assay development is the optimization of reaction conditions such as pH, temperature, and reagent concentration to ensure a stable and reproducible signal. The specificity of the assay is also a critical consideration, as other primary amines in the sample could potentially interfere. The use of techniques like derivative spectrophotometry can sometimes help to resolve the spectra of interfering substances. nih.gov

Fluorometric Assays:

Fluorometric assays are generally more sensitive than spectrophotometric assays. The development of a fluorometric assay for (S)-2,6-diaminohexanamide would leverage derivatization reagents that produce highly fluorescent products, such as o-Phthalaldehyde (OPA) or 9-Fluorenylmethyl Chloroformate (FMOC-Cl). libretexts.org

The principle of the assay would involve incubating the sample containing (S)-2,6-diaminohexanamide with the fluorogenic reagent under optimized conditions. The resulting fluorescence would then be measured at a specific excitation and emission wavelength. The development of such an assay requires careful selection of the reagent and optimization of the reaction to maximize the fluorescence signal and minimize background interference.

The table below outlines a hypothetical comparison of spectrophotometric and fluorometric assay parameters for the quantification of (S)-2,6-diaminohexanamide.

| Parameter | Spectrophotometric Assay (e.g., with FDNB) | Fluorometric Assay (e.g., with OPA) |

| Principle | Formation of a colored DNP-derivative. researchgate.net | Formation of a fluorescent isoindole derivative. libretexts.org |

| Detection Wavelength (λmax) | Typically in the UV-Vis range (e.g., ~360 nm) | Excitation/Emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm) |

| Limit of Detection (LOD) | Higher (e.g., µg/mL range) | Lower (e.g., ng/mL range) |

| Linear Range | Dependent on spectrophotometer path length and reagent concentration | Typically wide, but can be affected by quenching at high concentrations |

| Potential Interferences | Other primary amines, UV-absorbing compounds. researchgate.net | Other primary amines, fluorescent compounds. libretexts.org |

Computational Chemistry and Structural Biology Investigations of S 2,6 Diaminohexanamide Dihydrochloride

Structural Biology Techniques for Macromolecular Complex Analysis

The precise characterization of the interaction between (S)-2,6-Diaminohexanamide dihydrochloride (B599025) and its biological targets is crucial for understanding its mechanism of action. X-ray crystallography and NMR spectroscopy are powerful methods to elucidate the three-dimensional structure and dynamics of macromolecular complexes.

X-ray crystallography is a premier technique for determining the high-resolution three-dimensional structure of molecules, including protein-ligand complexes. The process involves crystallizing the macromolecule in complex with the ligand of interest and then analyzing the diffraction pattern of X-rays passing through the crystal.

These studies demonstrate how the amino and carboxyl groups of the lysine (B10760008) scaffold, which are present in (S)-2,6-Diaminohexanamide, form critical hydrogen bonds and electrostatic interactions with the protein backbone and side chains. The amide group in (S)-2,6-Diaminohexanamide would be expected to introduce additional hydrogen bonding capabilities, potentially influencing its binding affinity and specificity compared to native lysine.

A hypothetical representation of crystallographic data for a protein in complex with (S)-2,6-Diaminohexanamide dihydrochloride, based on analogous structures, is presented below.

| Parameter | Value |

| Data Collection | |

| Space Group | P2₁2₁2₁ |

| Cell Dimensions | a=50.2 Å, b=85.1 Å, c=110.5 Å, α=β=γ=90° |

| Resolution (Å) | 2.1 |

| Rmerge | 0.08 |

| I/σI | 15.2 |

| Completeness (%) | 99.5 |

| Redundancy | 4.1 |

| Refinement | |

| Resolution (Å) | 20.0 - 2.1 |

| No. of Reflections | 35,421 |

| Rwork/Rfree | 0.19 / 0.23 |

| No. of Atoms | |

| Protein | 3,450 |

| Ligand | 25 |

| Water | 210 |

| B-factors (Ų) | |

| Protein | 25.5 |

| Ligand | 22.1 |

| Water | 35.8 |

| R.M.S. Deviations | |

| Bond Lengths (Å) | 0.005 |

| Bond Angles (°) | 1.2 |

This is a hypothetical data table created for illustrative purposes based on typical values for protein-ligand crystal structures.

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to the static picture offered by X-ray crystallography. For the analysis of this compound complexes, NMR can be used to identify the binding interface, determine the conformation of the bound ligand, and probe the dynamics of the interaction.

Several NMR techniques are particularly useful for studying protein-ligand interactions. Chemical Shift Perturbation (CSP) mapping, also known as titrations, involves monitoring changes in the chemical shifts of the protein's backbone amide protons and nitrogens (or other nuclei) upon the addition of the ligand. Residues that experience significant chemical shift changes are likely to be at or near the binding site.

Saturation Transfer Difference (STD) NMR is another valuable method that can identify which parts of a small molecule are in close contact with the protein. In this experiment, the protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the bound ligand through spin diffusion. By comparing the spectrum with and without protein saturation, the protons of the ligand that are in closest proximity to the protein can be identified.

Nuclear Overhauser Effect (NOE) spectroscopy can provide distance constraints between protons in the ligand and the protein, which can be used to determine the three-dimensional structure of the complex in solution. Transferred NOE (trNOE) experiments are particularly useful for studying the conformation of a ligand when it is bound to a large protein.

The dynamics of the lysine side chain, and by extension the side chain of (S)-2,6-Diaminohexanamide, can also be investigated using NMR relaxation experiments. These experiments can provide information on the flexibility of the ligand in the bound state.

Below is a hypothetical table summarizing potential NMR data for the interaction of this compound with a target protein.

| Experiment | Observed Results | Interpretation |

| 1H-15N HSQC Titration | Significant chemical shift perturbations observed for residues in a specific binding pocket of the protein. | Identifies the binding site of this compound on the protein surface. |

| Saturation Transfer Difference (STD) NMR | Strong STD signals observed for the protons of the hexyl chain and weaker signals for the amide protons. | The hexyl chain of the ligand is in close proximity to the protein surface. |

| Transferred NOE (trNOE) | Intermolecular NOEs observed between the ligand's aliphatic protons and aromatic protons of specific protein residues. | Provides distance constraints for determining the orientation and conformation of the bound ligand. |

| 15N Relaxation (T1, T2, Het-NOE) | Relaxation parameters of residues at the binding interface show changes upon ligand binding, indicating a decrease in local mobility. | Confirms ligand binding and provides insights into the dynamics of the protein-ligand complex. |

This is a hypothetical data table created for illustrative purposes based on principles of NMR spectroscopy for protein-ligand interaction studies.

Future Directions and Emerging Research Avenues

Integration of Advanced Omics Technologies for Systems-Level Understanding

The future of understanding the biological role and impact of (S)-2,6-Diaminohexanamide dihydrochloride (B599025) lies in the integration of advanced "omics" technologies. These approaches provide a holistic view of molecular changes within a biological system, moving beyond the study of single entities to the analysis of entire networks.

Metabolomics, the large-scale study of small molecules or metabolites, can elucidate the metabolic pathways influenced by (S)-2,6-Diaminohexanamide dihydrochloride. For instance, studies on lysine (B10760008) metabolism in developing Arabidopsis seeds have shown that alterations in lysine levels have a notable, albeit modular, impact on primary metabolism. nih.gov Specifically, lysine metabolism is closely linked to the tricarboxylic acid (TCA) cycle, affecting intermediates like citrate, fumarate, and 2-oxoglutarate. nih.gov Future research could employ similar metabolomic strategies to map the metabolic fate and downstream effects of this compound in various biological systems.

Transcriptomics, which analyzes the complete set of RNA transcripts, can reveal how this compound may alter gene expression. In the same Arabidopsis model, increased lysine accumulation was associated with significant changes in the expression of genes involved in protein synthesis, including those for ribosomal proteins and translation initiation factors. nih.gov This suggests that this compound could have far-reaching effects on cellular growth and anabolic processes. By combining metabolomic and transcriptomic data, a more comprehensive, systems-level model of the compound's biological activity can be constructed. This integrated approach will be crucial for uncovering its mechanism of action and identifying potential new biological functions.

Innovations in Asymmetric Catalysis for Sustainable Synthesis

The development of sustainable and efficient methods for synthesizing chiral molecules like this compound is a key area of ongoing research. Innovations in asymmetric catalysis, particularly chemoenzymatic approaches, offer promising routes for environmentally friendly production.

Chemoenzymatic peptide synthesis (CEPS) has gained traction as a green alternative to traditional chemical synthesis. researchgate.net This method utilizes enzymes, which operate under mild, aqueous conditions and exhibit high regio- and stereoselectivity, thus avoiding the need for complex protection and deprotection steps. nih.govacs.org Enzymes like papain and α-chymotrypsin have been successfully used to polymerize amino acid esters, including those of lysine, with high yields. nih.govnih.gov Future research could focus on adapting these enzymatic methods for the specific and efficient synthesis of this compound. This could involve screening for novel enzymes with suitable substrate specificity or engineering existing enzymes to enhance their catalytic activity and stability. researchgate.net

Recent advancements in the asymmetric synthesis of 1,2-diamines through various catalytic methods, including ring-opening of aziridines, hydroamination, and diamination of olefins, also provide a foundation for developing novel synthetic routes. rsc.org These catalytic strategies could be explored for the construction of the diamino functionality of this compound with high stereocontrol.

Table 1: Examples of Enzymes Used in Chemoenzymatic Synthesis of Amino Acid Derivatives

| Enzyme | Substrate Example | Key Feature | Reference |

|---|---|---|---|

| Papain | L-lysine ethyl ester | Effective regioselective polymerization | researchgate.netnih.gov |

| α-Chymotrypsin | L-cysteine ethyl ester | High yield in frozen aqueous solution | nih.gov |

| Trypsin | Arginine ethyl ester | Catalyzes peptide bond formation | researchgate.net |

Advancements in In Silico Screening and Rational Design Approaches

Computational methods are becoming indispensable tools in chemical and biological research. For this compound, in silico screening and rational design hold significant potential for predicting its interactions with biological targets and for designing novel derivatives with enhanced properties.

Hybrid computational and experimental approaches have proven effective in quantitatively assessing the binding of lysine analogs to proteins. nih.govnih.gov By using thermodynamic integration schemes, researchers can calculate the binding free energy differences between a native ligand and its analog, allowing for the correction of experimentally measured affinities. nih.gov This methodology could be applied to this compound to predict its binding to various proteins and to understand how its structural modifications, compared to L-lysine, affect these interactions.

Furthermore, computational protocols are being developed to design lysine-targeting covalent binders. These methods involve either a "ligand-side" approach, where different electrophiles are installed on a known binder, or a "protein-side" approach, where an electrophile is installed on the target lysine residue to identify suitable attachment points. acs.org Such computational strategies could be used to rationally design derivatives of this compound that can act as specific probes or inhibitors for lysine-binding proteins. These in silico approaches can significantly accelerate the discovery process by prioritizing compounds for synthesis and experimental testing.

Table 2: Computational Approaches for Studying Lysine Analogs

| Computational Method | Application | Key Finding | Reference |

|---|---|---|---|

| Thermodynamic Integration | Calculating binding free energy differences | Good agreement between calculated and measured binding differences | nih.gov |

| Covalentizer Protocol (Ligand-side) | Designing covalent binders | Identification of potential lysine-targeting analogs | acs.org |

Exploration of Novel Biochemical and Synthetic Applications

While the direct applications of this compound are not yet extensively documented, the known roles of L-lysine and its derivatives suggest several promising avenues for future exploration.

In the realm of biochemistry, lysine and its modifications play crucial roles in cellular regulation. For example, lysine malonylation is a post-translational modification that can regulate enzyme function and cellular metabolism. wikipedia.org Given its structural similarity to lysine, this compound could potentially act as a modulator or inhibitor of enzymes involved in lysine metabolism or modification. For instance, it could be investigated as an inhibitor of enzymes that utilize pyridoxal (B1214274) phosphate (B84403) (PLP), a cofactor that often forms a Schiff base with a lysine residue in the enzyme's active site. wikipedia.org The compound's potential to interact with enzymes like iridoid synthase has also been noted. biosynth.com

From a synthetic chemistry perspective, the diamino functionality of this compound makes it a potentially valuable building block. Diamines are used in the synthesis of a wide range of molecules, including polymers, ligands for metal catalysts, and pharmacologically active compounds. nih.govresearchgate.net The specific stereochemistry of this compound could be leveraged to create chiral ligands for asymmetric catalysis or to introduce specific structural motifs into larger molecules. Further research into the reactivity of its amine and amide groups could unveil new synthetic transformations and applications. For example, it could serve as a monomer in the synthesis of novel polyamides with specific properties.

Q & A

Q. What are the recommended analytical techniques for characterizing (S)-2,6-diaminohexanamide dihydrochloride purity and structural integrity?

To confirm purity and structural identity, use a combination of:

- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment (e.g., reverse-phase C18 columns with UV detection at 210–220 nm).

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify stereochemistry and functional groups. For example, the chiral (S)-configuration can be confirmed via coupling patterns in ¹H NMR .

- Mass Spectrometry (MS) (ESI or MALDI-TOF) to validate molecular weight and detect impurities. LC-MS is particularly useful for tracking synthetic intermediates .

Q. How should researchers handle this compound safely in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood .

- Storage: Store in airtight containers at 2–8°C under anhydrous conditions to prevent hygroscopic degradation .

- First Aid: In case of skin contact, rinse immediately with water. For accidental ingestion, seek medical attention and provide the compound’s CAS number (657-26-1) for toxicity assessment .

Q. What solvents are compatible with this compound for experimental workflows?

The compound is freely soluble in water and polar solvents like methanol, ethanol, and DMF. For synthetic reactions, DMF is often used due to its ability to dissolve both the compound and coupling agents (e.g., HOBt/NHS in peptide synthesis) . Avoid non-polar solvents (e.g., hexane) due to poor solubility .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when using this compound as a precursor in multi-step organic synthesis?

- Solvent Optimization: Use HCl in isopropanol for deprotection steps, as demonstrated in peptide intermediate synthesis (yield: 70–85%) .

- Reaction Monitoring: Employ TLC or LC-MS to track intermediate formation and minimize side reactions (e.g., over-alkylation).

- Purification Strategies: Use flash chromatography (DCM/methanol gradients) followed by preparative HPLC for high-purity isolation .

Q. What experimental approaches are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Studies: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. For example, acidic conditions (pH < 3) may hydrolyze the amide bond, requiring pH 5–7 for optimal stability .

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural validation?

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Isotopic Labeling: Use ¹⁵N or ¹³C-labeled analogs to confirm signal assignments in complex spectra .

- Supplementary Techniques: Employ IR spectroscopy to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What role does this compound play in nanotechnology-based drug delivery systems?

- Surface Functionalization: The compound’s primary amines enable conjugation with polymers (e.g., PLGA) or targeting ligands (e.g., folate) via carbodiimide chemistry .

- Payload Encapsulation: Use it to stabilize siRNA or small molecules (e.g., methotrexate) in nanoparticle cores, enhancing cellular uptake in vitro and in vivo .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.